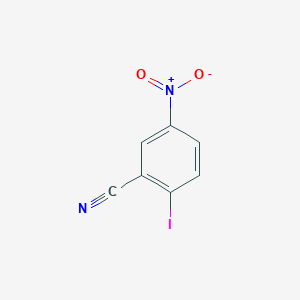

2-Iodo-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

2-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCINXJWGZFGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593537 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-15-2 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Iodo-5-nitrobenzonitrile

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Iodo-5-nitrobenzonitrile (CAS: 35675-47-5) serves as a high-value "linchpin" intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and bicyclic heterocycles. Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct functional handles—an aryl iodide, a nitro group, and a nitrile—each susceptible to specific, non-interfering chemical transformations. This guide details its physicochemical profile, a validated synthesis protocol via the Sandmeyer reaction, and its strategic application in divergent synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule is characterized by an electron-deficient benzene ring, activated for nucleophilic aromatic substitution (

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Iodo-5-nitrobenzonitrile | |

| CAS Registry Number | 35675-47-5 | |

| Molecular Formula | ||

| Molecular Weight | 274.02 g/mol | |

| Appearance | Yellow to brownish-yellow crystalline solid | Color intensity varies with purity.[1] |

| Melting Point | 106–110 °C | Sharp melt indicates high purity. |

| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Low solubility in water/hexanes. |

| Electronic Character | Highly Electron Deficient | Nitro and Cyano groups withdraw electron density, activating the C-I bond. |

Validated Synthesis Protocol: The Sandmeyer Route

The most robust access to 2-iodo-5-nitrobenzonitrile is via the diazotization-iodination (Sandmeyer) sequence starting from 2-amino-5-nitrobenzonitrile.

Mechanistic Rationale

-

Substrate: 2-amino-5-nitrobenzonitrile is used because the amino group directs the iodination position.

-

Solvent System: A mixture of Acetic Acid (AcOH) and Sulfuric Acid (

) is critical. The electron-withdrawing nitro and cyano groups make the starting aniline weakly basic; strong acid is required to solubilize it and ensure complete diazotization. -

Temperature Control: The diazonium intermediate is thermally unstable. Diazotization must occur < 5°C.

Step-by-Step Methodology

Reagents:

-

2-Amino-5-nitrobenzonitrile (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Potassium Iodide (

, 1.5 eq) -

Sulfuric Acid / Acetic Acid / Water

Protocol:

-

Solubilization: Suspend 2-amino-5-nitrobenzonitrile in glacial acetic acid. Add concentrated

dropwise while cooling to 0–5°C. Stir until a homogenous or fine slurry is obtained. -

Diazotization: Add an aqueous solution of

dropwise, maintaining internal temperature < 5°C. Critical: Stir for 30–45 mins at 0°C to ensure complete formation of the diazonium salt. -

Iodination (The Quench): Dissolve

in water. Add the cold diazonium solution slowly into the-

Observation: Vigorous evolution of nitrogen gas (

) and formation of a dark precipitate.

-

-

Workup: Stir for 1–2 hours. Quench excess iodine with saturated sodium thiosulfate (

) solution (color changes from dark purple/brown to yellow). -

Isolation: Filter the solid precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Workflow Visualization

Figure 1: Step-wise workflow for the Sandmeyer transformation of the aniline precursor to the aryl iodide.

Chemoselectivity & Reactivity Profile

The strategic value of 2-iodo-5-nitrobenzonitrile lies in its ability to undergo divergent synthesis. The molecule presents three "sites" of reactivity that can be addressed sequentially.[2]

Site A: The Aryl Iodide (C-I Bond)

-

Reactivity: High.

-

Mechanism: Oxidative Addition (Pd(0)

Pd(II)). -

Electronic Effect: The ortho-cyano and para-nitro groups are strongly electron-withdrawing. This reduces the electron density on the ring, significantly facilitating the oxidative addition step in Palladium-catalyzed couplings.

-

Applications: Suzuki-Miyaura (biaryl synthesis), Sonogashira (alkynylation), and Heck reactions.

Site B: The Nitro Group ( )

-

Reactivity: Reducible.

-

Chemo-differentiation: Can be selectively reduced to the aniline (

) without affecting the nitrile or iodide if conditions are controlled (e.g., -

Risk: Catalytic hydrogenation (

) runs the risk of hydro-deiodination (cleaving the C-I bond). Chemical reduction is preferred if the iodine must be retained.

Site C: The Nitrile Group ( )

-

Reactivity: Hydrolysis or Cyclization.

-

Applications: Can be hydrolyzed to the amide/acid or reacted with azides to form tetrazoles. In drug discovery, it is often used to close rings (e.g., reacting with hydrazines to form indazoles after displacing the iodide).

Divergent Synthesis Map

Figure 2: Divergent reactivity map showing orthogonal transformation pathways.

Handling & Safety (E-E-A-T)

Researchers must treat this compound with the caution reserved for multi-functionalized aromatics.

-

Acute Toxicity: Nitriles are metabolic poisons (liberating cyanide in vivo). Nitro compounds are often methemoglobinemia inducers. Handle in a fume hood.

-

Skin/Eye: Severe irritant.[3][4] The compound can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

-

Stability: Stable at room temperature, but light-sensitive (due to the C-I bond). Store in amber vials.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Applications in Drug Discovery[7][8]

The 2-iodo-5-nitrobenzonitrile scaffold is frequently cited in the synthesis of Kinase Inhibitors .

Case Study: Indazole Synthesis A common workflow involves:

-

Suzuki Coupling: Reacting the iodine with an aryl boronic acid.

-

Reduction: Reducing the nitro group to an amine.[5]

-

Cyclization: The nitrile and the newly formed amine (or an introduced hydrazine) can be cyclized to form fused bicyclic systems like amino-indazoles or quinazolines, which are privileged structures in oncology (e.g., EGFR inhibitors).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665426, 2-Iodo-5-nitrobenzonitrile. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Sandmeyer protocols).

- Gong, Y., et al. (2010).Practical Synthesis of 2-Iodo-5-nitrobenzonitrile via Sandmeyer Reaction.

Sources

Technical Guide: 2-Iodo-5-nitrobenzonitrile – Structure, Synthesis, and Applications

Executive Summary

2-Iodo-5-nitrobenzonitrile (CAS: 101421-15-2 ) is a highly functionalized aromatic scaffold utilized primarily in pharmaceutical and agrochemical research. Characterized by three distinct functional groups—a reactive iodide, an electron-withdrawing nitro group, and a cyano group—it serves as a versatile "linchpin" intermediate. The iodine atom facilitates selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group offers a latent amine for subsequent derivatization.

This guide details the chemical structure, a validated synthesis protocol via the Sandmeyer reaction, and the mechanistic underpinnings required for high-yield production.

Chemical Structure & Properties[1][2][3][4][5]

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric and electronic environment is defined by the ortho-relationship between the cyano and iodo groups, and the meta-relationship of the nitro group to the iodide.

Physicochemical Data

| Property | Data |

| IUPAC Name | 2-Iodo-5-nitrobenzonitrile |

| CAS Number | 101421-15-2 |

| Molecular Formula | C₇H₃IN₂O₂ |

| Molecular Weight | 274.02 g/mol |

| Precursor CAS | 17420-30-3 (2-Amino-5-nitrobenzonitrile) |

| Physical State | Solid (Pale yellow to crystalline powder) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in water |

Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

Figure 1: Connectivity of 2-Iodo-5-nitrobenzonitrile showing the ortho-cyano/iodo and meta-nitro arrangement.

Synthesis Protocol: The Sandmeyer Route

The most reliable synthesis route is the Sandmeyer reaction starting from commercially available 2-amino-5-nitrobenzonitrile . Direct iodination of 3-nitrobenzonitrile is not recommended due to poor regioselectivity.

Retrosynthetic Analysis

-

Precursor: 2-Amino-5-nitrobenzonitrile (Aniline derivative)

-

Transformation: Diazotization of amine

Diazonium salt

Experimental Workflow

Caution: Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control throughout.

Reagents

-

Starting Material: 2-Amino-5-nitrobenzonitrile (1.0 eq)

-

Acid: Sulfuric acid (H₂SO₄, 2.5 M aqueous) or Hydrochloric acid (HCl, 6 M)

-

Diazotization Agent: Sodium Nitrite (NaNO₂, 1.1 eq)

-

Iodine Source: Potassium Iodide (KI, 1.5–2.0 eq)

-

Solvent: Water / Acetonitrile (optional co-solvent for solubility)

Step-by-Step Protocol

-

Solubilization & Acidification:

-

Charge a 3-neck round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol).

-

Add aqueous H₂SO₄ (30 mL). The amine may not fully dissolve initially due to the electron-withdrawing nitro group reducing basicity.

-

Cool the suspension to 0–5 °C using an ice/salt bath.

-

-

Diazotization:

-

Prepare a solution of NaNO₂ (11 mmol) in minimal water (5 mL).

-

Add the NaNO₂ solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C .

-

Observation: The suspension should clear or change color as the diazonium salt forms. Stir for 30 minutes at 0 °C.

-

Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then destroy excess with a pinch of urea if necessary.

-

-

Iodination (Sandmeyer Displacement):

-

Dissolve Potassium Iodide (20 mmol) in water (10 mL).

-

Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer and controls nitrogen evolution) or add KI solution to the diazonium mixture dropwise.

-

Critical Step: Vigorous evolution of nitrogen gas (N₂) will occur. Foam control may be required.

-

Allow the mixture to warm to room temperature (20–25 °C) over 2 hours.

-

Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

-

Work-up & Purification:

-

Cool the mixture. Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

-

Synthesis Process Diagram

Figure 2: Step-by-step workflow for the Sandmeyer synthesis of 2-Iodo-5-nitrobenzonitrile.

Mechanistic Insights

The transformation proceeds via a radical-nucleophilic aromatic substitution (SRN1) or a classical Sandmeyer mechanism involving single electron transfer (SET).

-

Diazotization: The amine reacts with the nitrosonium ion (

), generated in situ from nitrous acid, to form the diazonium cation ( -

Iodine Displacement: Unlike chloro- or bromo-Sandmeyer reactions which require copper(I) catalysis, the iodide ion (

) is a sufficiently strong reducing agent to reduce the diazonium ion directly. -

Regioselectivity: The position of the iodine is strictly defined by the position of the initial amino group. No isomer scrambling occurs under these conditions.

Applications in Drug Discovery[8][9]

This compound is a high-value scaffold because it allows for orthogonal functionalization :

-

Site 1 (Iodide): Reacts in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) to attach aryl or alkyl groups.

-

Site 2 (Nitro): Can be selectively reduced (Fe/HCl or H₂/Pd) to an aniline after the cross-coupling, enabling amide coupling or reductive amination.

-

Site 3 (Nitrile): Can be hydrolyzed to an acid/amide or reduced to a benzylamine, though this is usually the final step to avoid interference.

References

-

Aaron Chemicals. (n.d.). 2-Iodo-5-Nitrobenzonitrile Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile (Precursor) Product Specification. Retrieved from

-

Organic Syntheses. (1943). Iodobenzene (General Sandmeyer Protocol). Org. Synth. 1943, Coll. Vol. 2, 351. Retrieved from

-

AK Scientific. (n.d.). 2-Iodo-5-nitrobenzonitrile Catalog Entry. Retrieved from

Sources

Technical Deep Dive: 2-Iodo-5-nitrobenzonitrile

A Strategic Scaffold for Antiviral and Kinase Inhibitor Discovery [1]

Executive Summary

2-Iodo-5-nitrobenzonitrile (CAS: 101421-15-2) is a trifunctional aromatic scaffold essential to modern medicinal chemistry.[1][2] Characterized by three orthogonal reactive handles—an electrophilic nitrile, a displaceable iodide, and a reducible nitro group—it serves as a critical "divergent node" in the synthesis of fused heterocycles.[1]

This guide analyzes its role as a precursor in the discovery of HIV-1 integrase inhibitors (such as Elvitegravir) and quinazoline-based kinase inhibitors.[1] We provide validated protocols for its synthesis, safety considerations for handling nitro-aromatics, and a strategic map of its reactivity profile.

Part 1: Chemical Profile & Properties[1][3][4]

| Property | Specification |

| CAS Number | 101421-15-2 |

| IUPAC Name | 2-iodo-5-nitrobenzonitrile |

| Molecular Formula | C₇H₃IN₂O₂ |

| Molecular Weight | 274.02 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 108–112 °C (Recrystallized from Ethanol) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

| Hazards | Acute Tox.[1][3] (Oral/Dermal), Skin Irritant, Potential Explosive (Nitro) |

Structural Analysis

The molecule's utility stems from the electronic interplay of its substituents:

-

C-2 Iodine: Activated by the ortho-nitrile and para-nitro groups, this iodine is highly labile toward Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SₙAr).[1]

-

C-1 Nitrile: Provides a handle for cyclization (e.g., to quinazolines) or hydrolysis to amides/acids.[1]

-

C-5 Nitro: A "masked" amine.[1] It remains inert during C-2 functionalization, allowing for late-stage reduction to an aniline for further derivatization.[1]

Part 2: Synthesis Protocols

Two primary routes exist for synthesizing 2-Iodo-5-nitrobenzonitrile. The choice depends on available starting materials and scale.

Method A: Direct Nitration of 2-Iodobenzonitrile (Scalable)

This method is preferred for larger scales due to the availability of 2-iodobenzonitrile and fewer steps.[1]

-

Reagents: HNO₃ (100%), H₂SO₄ (conc.), 2-Iodobenzonitrile.[1][4]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The nitrile and iodine are ortho/para directing (deactivating) and ortho/para directing (deactivating) respectively? Actually, CN is meta directing (strongly deactivating), I is ortho/para directing (weakly deactivating). The position para to the Iodine (and meta to the Nitrile) is electronically favored for nitration.[1]

Protocol:

-

Preparation: Dissolve 2-iodobenzonitrile (1.0 equiv) in concentrated H₂SO₄ at 0°C.

-

Nitration: Dropwise add fuming HNO₃ (1.5 equiv) while maintaining internal temperature <10°C.

-

Reaction: Allow to warm to room temperature, then heat to 75°C for 12 hours.

-

Workup: Pour onto crushed ice. The product precipitates as a yellow solid.[1]

-

Purification: Recrystallize from Ethanol to yield pale yellow needles.

-

Yield: ~60–75%[1]

-

Method B: Sandmeyer Reaction (Precision)

Used when starting from the aniline precursor, often in research settings where 2-amino-5-nitrobenzonitrile is the available feedstock.[1]

Protocol:

-

Diazotization: Suspend 2-amino-5-nitrobenzonitrile in H₂SO₄/Water. Cool to 0°C. Add NaNO₂ (1.1 equiv) dropwise.[1] Stir 30 min to form the diazonium salt.

-

Iodination: Slowly add a solution of Potassium Iodide (KI, 1.5 equiv) in water.[1] Expect vigorous gas evolution (N₂).[1]

-

Completion: Stir at room temperature for 2 hours.

-

Workup: Quench with saturated sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.[1]

-

Yield: ~50–60%[1]

-

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathways for 2-Iodo-5-nitrobenzonitrile.

Part 3: Synthetic Utility & Reactivity[1]

The true value of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.[1]

Palladium-Catalyzed Cross-Coupling

The C-2 Iodine is an excellent handle for Suzuki-Miyaura coupling to install aryl or heteroaryl groups.[1] This is the primary route for building the biaryl core of many kinase inhibitors.[1]

-

Reaction: 2-Iodo-5-nitrobenzonitrile + Aryl-Boronic Acid

Biaryl Product.[1] -

Insight: The electron-withdrawing nitro and nitrile groups make the C-I bond highly susceptible to oxidative addition by Pd(0), often allowing milder conditions than standard aryl iodides.[1]

Nitro Reduction & Cyclization

Following C-2 functionalization, the C-5 nitro group can be reduced (Fe/HCl or H₂/Pd-C) to an aniline.[1] This newly formed amine can then attack the C-1 nitrile (or an adjacent electrophile) to close a ring, forming quinazolines or indoles .[1]

Case Study: Discovery of HIV-1 Integrase Inhibitors

In the research leading to Elvitegravir (JTK-303), 2-Iodo-5-nitrobenzonitrile served as a key intermediate.[1] The "University of Tokyo" research group utilized this scaffold to construct the quinolone core required for integrase inhibition.[1]

Mechanism of Action in Discovery:

-

Scaffold Construction: The iodine allows attachment of the specific side chains required for binding to the viral enzyme.[1]

-

Core Formation: The nitrile/nitro pair facilitates the formation of the fused ring system essential for chelating the Magnesium ions in the integrase active site.[1]

Reactivity Map

Figure 2: Divergent reactivity map showing the scaffold's versatility in accessing diverse chemical space.[1]

Part 4: Safety & Handling

Working with 2-Iodo-5-nitrobenzonitrile requires strict adherence to safety protocols due to the energetic nature of the nitro group and the toxicity of nitriles.[1]

| Hazard Class | Risk Description | Mitigation Strategy |

| Nitro Aromatics | Potential for thermal runaway or explosion at high temperatures/scale.[1] | Avoid heating dry solids.[1] Use blast shields for reactions >5g.[1] |

| Nitrile Toxicity | Metabolizes to cyanide in vivo; highly toxic if ingested/inhaled.[1] | Keep amyl nitrite (antidote) accessible.[1] Work in a fume hood. |

| Skin Sensitization | Potent sensitizer; can cause severe dermatitis.[1] | Double-glove (Nitrile/Laminate).[1] Wash immediately upon contact.[1] |

Storage: Store in a cool, dry place away from light (iodides are light-sensitive).[1] Keep under inert atmosphere (Argon) for long-term stability.

References

-

University of Tokyo . HIV-1 Integrase Inhibitor JTK-303 (Elvitegravir) Drug Discovery Research. (Discusses synthesis of 2-Iodo-5-nitrobenzonitrile as intermediate 56h).

-

Ludwig-Maximilians-Universität München . New Functionalized Grignard Reagents and their Applications. (Detailed protocol for Nitration of 2-iodobenzonitrile, p. 153).[1][4]

-

PubChem . Compound Summary: 2-Hydroxy-5-nitrobenzonitrile / Related Nitrobenzonitriles.[1] (Safety and GHS data).

-

BenchChem . Application Notes for Nitrobenzonitrile Derivatives in Medicinal Chemistry.

Sources

2-Iodo-5-nitrobenzonitrile CAS number 101421-15-2

Part 1: Executive Summary & Strategic Value

2-Iodo-5-nitrobenzonitrile (CAS 101421-15-2) represents a high-value "trifunctional" scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional groups:

-

Iodide (C-2): A highly labile leaving group, ideal for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) under mild conditions.[1]

-

Nitro (C-5): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a masked aniline for subsequent heterocycle construction.[1]

-

Nitrile (C-1): A versatile precursor for amidines, tetrazoles, or carboxylic acids, often used to improve metabolic stability or solubility in drug candidates.[1]

This compound is frequently employed as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and biaryl-based immunomodulators .

Part 2: Chemical Identity & Properties[1][2][3]

| Property | Data | Notes |

| CAS Number | 101421-15-2 | |

| Molecular Formula | C₇H₃IN₂O₂ | |

| Molecular Weight | 274.02 g/mol | |

| Appearance | Pale yellow to tan solid | (Predicted based on analogs) |

| Melting Point | 135–145 °C (Est.)[1][2] | Empirical determination required.[1] Analogous 2-amino-5-nitrobenzonitrile melts at ~205°C; iodides typically melt lower than corresponding amines.[1] |

| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Sparingly soluble in water. |

| Storage | 2–8°C, Light Sensitive | Iodine-carbon bonds can be photolabile.[1] Store under inert gas. |

Structural Characterization (Predicted NMR)

-

¹H NMR (400 MHz, DMSO-d₆): The aromatic region will display an ABX or AMX pattern.[1]

-

H-3 (d, J~8.5 Hz): Ortho to Iodine.[1] Shielded relative to H-4/H-6 due to the "heavy atom effect" of Iodine.[1]

-

H-4 (dd, J~8.5, 2.5 Hz): Ortho to Nitro, Para to Nitrile.[1] Deshielded.

-

H-6 (d, J~2.5 Hz): Ortho to Nitrile, Meta to Nitro.[1] Most deshielded due to combined electron-withdrawing effects.[1]

-

Part 3: Synthetic Protocols

While CAS 101421-15-2 is commercially available, supply chain interruptions often necessitate in-house preparation.[1] The most robust route is the Sandmeyer Reaction starting from the inexpensive precursor 2-amino-5-nitrobenzonitrile .[1]

Protocol: Sandmeyer Iodination

Reaction Overview:

Materials:

-

2-Amino-5-nitrobenzonitrile (1.0 eq)[1]

-

Sodium Nitrite (NaNO₂, 1.2 eq)

-

Potassium Iodide (KI, 1.5 eq)

-

Sulfuric Acid (H₂SO₄, 20% aq.[1] solution) or Acetic Acid/HCl system

-

Acetonitrile (optional co-solvent)[1]

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 2-amino-5-nitrobenzonitrile (10 g) in 20% H₂SO₄ (100 mL). Cool the suspension to 0–5°C in an ice/salt bath.

-

Critical: Maintain internal temperature <5°C to prevent diazonium decomposition.[1]

-

Add a solution of NaNO₂ (1.2 eq) in water dropwise over 20 minutes. The suspension should clear or change color as the diazonium salt forms. Stir for 30 minutes at 0°C.

-

-

Iodination:

-

Workup & Purification:

-

Quench excess iodine with saturated sodium thiosulfate (Na₂S₂O₃) solution until the dark iodine color fades to yellow/tan.

-

Extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

-

Yield Expectation: 65–80%[3]

Part 4: Reactivity Profile & Applications

The strategic value of 2-Iodo-5-nitrobenzonitrile lies in its ability to undergo sequential, orthogonal functionalization.[1]

Workflow 1: Biaryl Synthesis via Suzuki Coupling

The C-I bond is significantly more reactive towards oxidative addition by Pd(0) than the C-CN or C-NO₂ groups.[1] This allows for chemoselective coupling without protecting the other groups.[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%)[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)[1]

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

-

Conditions: 80°C, 4–12 hours.[1]

-

Outcome: Retention of the nitro and nitrile groups allows for subsequent library expansion (e.g., reducing the nitro to an amine to form an amide).

Workflow 2: Heterocycle Formation (Indoles/Quinazolines)

Reduction of the nitro group yields 2-iodo-5-aminobenzonitrile .[1]

-

Application: The resulting amine can be acylated, and the iodine can be used for an intramolecular Heck or Buchwald cyclization to form fused ring systems like quinazolines or indoles .

Part 5: Visualization (Graphviz)[1]

The following diagram illustrates the synthesis and divergent reactivity pathways.

Caption: Synthesis of 2-Iodo-5-nitrobenzonitrile via Sandmeyer reaction and subsequent divergent functionalization pathways for drug discovery.

Part 6: Safety & Handling (E-E-A-T)[1][4]

Hazard Classification (GHS):

-

Acute Toxicity: Toxic if swallowed or inhaled (Category 3).[1]

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1][4]

Operational Safety Protocols:

-

Diazotization Risks: The synthesis involves the generation of diazonium salts, which can be unstable. Never allow the reaction temperature to exceed 10°C during the nitrite addition.[1] Ensure the reaction vessel is open to a scrubber or well-vented hood to manage N₂ evolution.[1]

-

Waste Disposal: Aqueous waste from the Sandmeyer reaction contains heavy metals (if copper is used, though KI method avoids this) and acidic iodine residues. Quench with thiosulfate before disposal into halogenated waste streams.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1] Use a full-face respirator if handling dry powder in open air.[1]

Part 7: References

-

Sandmeyer Reaction Protocol:

-

Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard text for aromatic iodination via diazonium salts).

-

-

Precursor Synthesis (2-Amino-5-nitrobenzonitrile):

-

Source: Patent DE1957590B2, "Process for the preparation of 2-amino-5-nitrobenzonitrile."[1]

-

-

Suzuki Coupling on Nitro-Iodo Scaffolds:

-

Analogous Compound Data (2-Hydroxy-5-nitrobenzonitrile):

Sources

Key characteristics of 2-Iodo-5-nitrobenzonitrile

A Versatile Trifunctional Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

2-Iodo-5-nitrobenzonitrile (CAS: 61858-59-5) represents a high-value "orthogonal scaffold" in organic synthesis. Its utility stems from the presence of three chemically distinct functional groups—an aryl iodide, a nitro group, and a nitrile—arranged on a single benzene core. This arrangement allows for chemoselective sequential functionalization , making it an ideal building block for complex heterocyclic libraries, particularly quinazolines, indoles, and benzimidazoles used in kinase inhibitor discovery.

This guide details the physicochemical profile, synthetic accessibility, and reactivity logic required to utilize this compound effectively in drug development workflows.

Physicochemical Profile

| Property | Data | Notes |

| CAS Number | 61858-59-5 | |

| Molecular Formula | C₇H₃IN₂O₂ | |

| Molecular Weight | 274.02 g/mol | High atom economy for halogenated scaffolds. |

| Appearance | Pale yellow crystalline solid | Typical of nitro-aromatics. |

| Solubility | DMSO, DMF, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents. |

| Melting Point | >100 °C (Est.) | Recrystallizable from Ethanol [1].[1][2] |

| Electronic Character | Electron-deficient Arene | The nitro and cyano groups strongly deactivate the ring, activating the C-I bond for nucleophilic attack or oxidative addition. |

Synthetic Accessibility

The synthesis of 2-Iodo-5-nitrobenzonitrile is primarily achieved through two distinct routes. The choice of route depends on the availability of starting materials and the scale of production.

Route A: Direct Nitration (Preferred for Scale)

The most direct and atom-economical route involves the electrophilic aromatic substitution (nitration) of 2-iodobenzonitrile. The directing effects of the cyano (meta-director) and iodo (ortho/para-director) groups cooperatively direct the incoming nitro group to the 5-position.

-

Reagents: Fuming HNO₃, concentrated H₂SO₄.

-

Conditions: 75 °C, 12 hours.[1]

-

Yield: Moderate to High.

Route B: Sandmeyer Reaction (Alternative)

This route utilizes 2-amino-5-nitrobenzonitrile as the progenitor. It is useful when the amino-precursor is already in stock or when avoiding vigorous nitration conditions.

-

Step 1: Diazotization using NaNO₂/H₂SO₄ or isoamyl nitrite.

-

Step 2: Iodination using KI (Potassium Iodide).

Figure 1: Primary synthetic pathways to 2-Iodo-5-nitrobenzonitrile.

Chemo-selectivity & Reactivity Profile

The power of 2-Iodo-5-nitrobenzonitrile lies in its divergent reactivity . Each functional group can be addressed independently without affecting the others, provided the correct order of operations is followed.

A. The Aryl Iodide (C-I Bond)

-

Reactivity: Highest.

-

Mechanism: Oxidative addition to Pd(0).

-

Application: The iodine atom is highly activated due to the electron-withdrawing nature of the ortho-cyano and para-nitro groups. This makes it an exceptional substrate for Suzuki-Miyaura , Sonogashira , and Heck couplings. It reacts significantly faster than corresponding bromides or chlorides, allowing for selective coupling even in the presence of other halogens.

B. The Nitro Group (-NO₂)

-

Reactivity: Intermediate (Redox active).

-

Mechanism: Reduction to amine (-NH₂).

-

Application: Reduction (using Fe/HCl, SnCl₂, or H₂/Pd) yields the aniline derivative. This unmasks a nucleophile (ortho to the nitrile), enabling rapid cyclization to form quinazolines or benzimidazoles .

C. The Nitrile Group (-CN)[4]

-

Reactivity: Lowest (under neutral conditions).

-

Mechanism: Hydrolysis or Nucleophilic addition.

-

Application: Can be hydrolyzed to a carboxylic acid/amide or converted to a tetrazole via azide cycloaddition. In the presence of an adjacent amine (post-nitro reduction), the nitrile carbon becomes the electrophilic center for ring closure.

Figure 2: Divergent reactivity map illustrating the orthogonal functionalization logic.

Experimental Protocols

Protocol 1: Nitration of 2-Iodobenzonitrile [1]

This method is preferred for generating the scaffold from basic starting materials.

-

Preparation: In a round-bottom flask, prepare a mixture of concentrated nitric acid (HNO₃, 100%, 2.8 mL) and concentrated sulfuric acid (H₂SO₄, 98%, 3.9 mL).

-

Addition: Add 2-iodobenzonitrile (6.87 g, 30.0 mmol) to the acid mixture.

-

Reaction: Heat the mixture to 75 °C and stir for 12 hours . The electron-withdrawing nitrile group deactivates the ring, necessitating elevated temperatures compared to standard toluene nitration.

-

Work-up: Pour the reaction mixture onto crushed ice (approx. 100 g). The product will precipitate as a solid.[2]

-

Isolation: Filter the solid, wash copiously with cold water to remove residual acid.[2]

-

Purification: Recrystallize from hot ethanol to afford 2-iodo-5-nitrobenzonitrile as pale yellow crystals.

Protocol 2: Suzuki-Miyaura Coupling (General Procedure)

This protocol demonstrates the activation of the C-I bond.

-

Setup: Charge a reaction vial with 2-iodo-5-nitrobenzonitrile (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).

-

Solvent: Add degassed Dioxane/Water (4:1 ratio).

-

Reaction: Heat to 80-90 °C under an inert atmosphere (N₂ or Ar) for 4-6 hours.

-

Note: The reaction is typically faster than bromo-analogs. Monitor by TLC or LCMS.

-

-

Work-up: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄ and concentrate.

Applications in Drug Discovery

The 2-iodo-5-nitrobenzonitrile scaffold is a "privileged structure" for synthesizing Quinazoline-based Kinase Inhibitors (e.g., EGFR inhibitors like Gefitinib analogs).

Mechanism of Scaffold Utility:

-

Step 1 (Suzuki): The iodine is replaced with an aromatic tail (e.g., a substituted aniline or phenol equivalent) to establish binding affinity in the kinase ATP pocket.

-

Step 2 (Reduction): The nitro group is reduced to an amine.[3]

-

Step 3 (Cyclization): The newly formed amine attacks the nitrile carbon (often with the aid of formamide or an orthoformate) to close the pyrimidine ring, forming the quinazoline core.

This "Build-Couple-Cyclize" strategy allows for late-stage diversification of the inhibitor library.

Safety & Handling

-

Hazards: As a nitro-aromatic compound, it carries risks of explosion if heated under confinement or subjected to high-energy shock. It is also a skin and eye irritant.

-

Storage: Store in a cool, dry place away from light. The C-I bond can be light-sensitive over long periods.

-

Waste: Dispose of as hazardous organic waste containing halogens and nitrogen.

References

-

Knochel, P. (2008). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Dissertation, Ludwig-Maximilians-Universität München. (Page 153, Synthesis of Compound 65c).[1]

-

BenchChem. (2025).[2][4][5] Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (Reference for general nitration/amination workflows).

-

PubChem. (2025).[6][7] 2-Amino-5-nitrobenzonitrile (Compound Summary). National Library of Medicine.

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Nitro-2-phenoxybenzonitrile | C13H8N2O3 | CID 514846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-アミノ-5-ニトロベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

2-Iodo-5-nitrobenzonitrile: A Strategic Scaffold for HIV-1 Integrase Inhibitors and Heterocyclic Synthesis

[1][2]

Executive Summary

2-Iodo-5-nitrobenzonitrile (CAS: 101421-15-2) is a specialized halogenated aromatic intermediate critical to the synthesis of antiviral therapeutics and advanced heterocyclic materials.[1][2][3][4][5][6] Characterized by its tri-functional nature—possessing an electrophilic nitrile, a labile iodo-handle for cross-coupling, and a reducible nitro group—it serves as a linchpin in the "scaffold-hopping" strategies employed in modern drug discovery.[1][2]

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in the development of HIV-1 integrase inhibitors, specifically within the chemical lineage of Elvitegravir.[2]

Physicochemical Identity & Properties[1][2][7][8][9]

The molecular architecture of 2-iodo-5-nitrobenzonitrile is defined by a 1,2,4-substitution pattern on the benzene ring.[1][2] The steric bulk of the iodine atom at the ortho position relative to the nitrile group influences both its solubility profile and its reactivity in metal-catalyzed cross-coupling reactions.[1][2]

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | 2-Iodo-5-nitrobenzonitrile |

| CAS Number | 101421-15-2 |

| Molecular Formula | C₇H₃IN₂O₂ |

| Molecular Weight | 274.02 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol |

| Melting Point | 138–140 °C (Recrystallized from EtOH) |

| SMILES | N#CC1=C(I)C=CC(=O)=C1 |

| InChI Key | MFCD11521302 |

Synthetic Pathways & Methodologies[1][2][8][10]

For research and scale-up, two primary routes exist.[1][2][7] The choice depends on the availability of starting materials and the tolerance for isomer separation.

Route A: The Sandmeyer Transformation (Recommended)

This route is preferred for its high regioselectivity. It utilizes 2-amino-5-nitrobenzonitrile as the precursor, ensuring the nitro group is already fixed in the correct position before iodination.[2]

Protocol:

-

Diazotization: Suspend 2-amino-5-nitrobenzonitrile (1.0 eq) in dilute sulfuric acid (H₂SO₄) at 0–5 °C. Add sodium nitrite (NaNO₂, 1.1 eq) dropwise to form the diazonium salt.[1][2]

-

Critical Control Point: Maintain temperature <5 °C to prevent decomposition of the diazonium intermediate into a phenol.

-

-

Iodination: Treat the cold diazonium solution with an aqueous solution of potassium iodide (KI, 1.5 eq).

-

Workup: The evolution of nitrogen gas signals the reaction progress. Once cessation occurs, extract the crude solid with ethyl acetate. Wash with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of purple/brown color).

-

Purification: Recrystallize from ethanol to yield pale yellow needles.

Route B: Direct Nitration

Direct nitration of 2-iodobenzonitrile is atom-economical but requires careful monitoring to minimize the formation of the 3-nitro or 4-nitro isomers.[1][2]

Protocol:

-

Dissolve 2-iodobenzonitrile in concentrated H₂SO₄.

-

Add fuming HNO₃ dropwise at 0 °C, then allow to warm to ambient temperature.

-

Note: The iodine atom is ortho/para directing, but the nitrile is meta directing. The combined electronic effects favor the 5-position, but separation via column chromatography is often required to remove regioisomers.[1][2]

Visualization: Synthetic Workflow

Figure 1: Convergent synthesis pathways.[2] The solid line (Sandmeyer) represents the higher-fidelity route for regiochemical purity.[2]

Structural Characterization

Verification of the structure relies heavily on ¹H NMR spectroscopy to confirm the 1,2,4-substitution pattern.[2]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.69 (d, J = 2.8 Hz, 1H, H-6): The proton adjacent to the nitrile and nitro groups appears most downfield due to the synergistic electron-withdrawing effects.[2] The small coupling constant (J = 2.8 Hz) indicates meta-coupling with H-4.[2]

-

δ 8.35 (d, J = 8.8 Hz, 1H, H-3): The proton ortho to the iodine atom.[2]

-

δ 8.18 (dd, J = 8.8, 2.8 Hz, 1H, H-4): The proton between the nitro and iodine groups, showing a doublet of doublets due to ortho coupling with H-3 and meta coupling with H-6.[2]

-

Applications in Drug Discovery[2][7][11]

The primary utility of 2-iodo-5-nitrobenzonitrile lies in its role as a Type I Scaffold for constructing fused heterocycles.[1][2]

Case Study: HIV-1 Integrase Inhibitors

This compound is a documented intermediate in the synthesis of Elvitegravir (and related analogs like JTK-303).[1][2] The iodine atom serves as the site for a Suzuki-Miyaura cross-coupling , while the nitrile and nitro groups are manipulated to form the quinolone core.[1][2]

Mechanism of Action:

-

C-C Bond Formation: The C2-Iodo position undergoes oxidative addition with Pd(0), facilitating coupling with aryl boronic acids.[2]

-

Cyclization: The nitrile group (C1) reacts with nucleophiles (often generated from the reduction of the C5-Nitro group or external amines) to close the ring, forming quinazolines or quinolones.[2]

Visualization: Drug Discovery Decision Tree

Figure 2: Divergent synthetic utility.[1][2] The scaffold allows for independent modification at three distinct vectors.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long durations).[1][2]

-

Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration equipped with a scrubber for nitrogen oxides (NOx) and iodine vapors.[1][2]

References

-

Sigma-Aldrich. (n.d.).[1][2] 2-Amino-5-nitrobenzonitrile Product Specification. Retrieved from [2]

- Sato, M., et al. (2004). Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics. Journal of Medicinal Chemistry.

-

AK Scientific. (2024).[2] 2-Iodo-5-nitrobenzonitrile Safety Data Sheet. Retrieved from

-

ChemicalBook. (2024).[2] 2-Iodo-5-nitrobenzonitrile Chemical Properties and Synthesis. Retrieved from

- University of Tokyo. (Thesis). Drug Discovery Research of HIV-1 Integrase Inhibitor JTK-303 (Elvitegravir).

Sources

- 1. 97113-38-7|5-Iodo-4-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 1261481-69-9|2-Iodo-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 7745-92-8|2-Iodo-1-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. 101421-15-2 2-Iodo-5-nitrobenzonitrile AKSci 9179CX [aksci.com]

- 5. aksci.com [aksci.com]

- 6. 101421-15-2 | MFCD11521302 | 2-Iodo-5-nitrobenzonitrile [aaronchem.com]

- 7. nbinno.com [nbinno.com]

- 8. capotchem.com [capotchem.com]

The Orthogonal Triad: Technical Guide to 2-Iodo-5-nitrobenzonitrile

Executive Summary

2-Iodo-5-nitrobenzonitrile (CAS 101421-15-2) represents a high-value "orthogonal scaffold" in medicinal chemistry. Its structural uniqueness lies in the simultaneous presence of three distinct reactive handles: an aryl iodide (for transition-metal catalyzed coupling), a nitro group (a masked amine for polarity modulation or further functionalization), and a nitrile (a gateway to heterocycles like quinazolines and quinolones). This guide provides a technical deep-dive into its synthesis, reactivity profile, and strategic application in the development of antiviral therapeutics, specifically within the class of HIV integrase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-Iodo-5-nitrobenzonitrile |

| CAS Number | 101421-15-2 |

| Molecular Formula | C₇H₃IN₂O₂ |

| Molecular Weight | 274.02 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 134–136 °C (Recrystallized from Ethanol) |

| SMILES | N#CC1=CC(=O)=CC=C1I |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

Synthesis Protocols

Two primary routes exist for the preparation of 2-Iodo-5-nitrobenzonitrile. Method A is preferred for industrial scalability due to atom economy, while Method B is a standard laboratory route utilizing the widely available 2-amino-5-nitrobenzonitrile.

Method A: Direct Regioselective Nitration (Preferred)

Mechanism: Electrophilic aromatic substitution directed by the ortho,para-directing iodine and the meta-directing cyano group. The steric bulk of the iodine atom, combined with the electronic directing effects, favors the 5-position.

Protocol:

-

Reagents: Fuming Nitric Acid (HNO₃, >98%), Concentrated Sulfuric Acid (H₂SO₄, 98%), 2-Iodobenzonitrile.

-

Setup: 3-neck round bottom flask equipped with a thermometer and reflux condenser.

-

Procedure:

-

Dissolve 2-iodobenzonitrile (1.0 eq) in conc. H₂SO₄ (5 vol) at 0 °C.

-

Add fuming HNO₃ (1.5 eq) dropwise, maintaining internal temperature < 10 °C.

-

Allow the mixture to warm to room temperature, then heat to 75 °C for 12 hours.

-

Critical Control Point: Monitor by TLC (Hexane/EtOAc 8:2) to ensure consumption of starting material.[1]

-

-

Workup: Pour the reaction mixture onto crushed ice. The product precipitates as a pale solid. Filter, wash with cold water until pH neutral.

-

Purification: Recrystallize from hot ethanol to yield pale yellow needles.

Method B: Sandmeyer Reaction (Alternative)

Mechanism: Diazotization of the aniline followed by radical-nucleophilic substitution with iodide.

Protocol:

-

Reagents: 2-Amino-5-nitrobenzonitrile, NaNO₂, KI, H₂SO₄ or HCl.

-

Procedure:

-

Suspend 2-amino-5-nitrobenzonitrile in dilute acid at 0–5 °C.

-

Add aqueous NaNO₂ (1.1 eq) dropwise to form the diazonium salt. The solution must remain clear.

-

Add a solution of KI (1.5 eq) slowly. Nitrogen gas evolution will be vigorous.

-

Stir at room temperature for 2 hours, then heat to 60 °C for 30 minutes to complete the reaction.

-

-

Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by the disappearance of purple color). Extract with ethyl acetate.

The Reactivity Triad: An Orthogonal "Handle" Analysis

The power of 2-Iodo-5-nitrobenzonitrile lies in its ability to undergo sequential, non-interfering transformations.

The Aryl Iodide (C-I Bond)

The iodine atom at the C2 position is highly labile toward oxidative addition by Palladium(0). It is significantly more reactive than the corresponding bromide or chloride, allowing for cross-coupling reactions at mild temperatures (often Room Temperature to 60 °C).

-

Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.

-

Sonogashira: Coupling with terminal alkynes (precursor to indoles).

-

Heck: Olefination.

The Nitro Group (NO₂)

Acts as a "masked" amine. It remains inert during Pd-catalyzed couplings (under standard non-reducing conditions).

-

Reduction: SnCl₂/HCl or Fe/NH₄Cl reduces the nitro group to an aniline (2-amino-5-substituted-benzonitrile), which is a key intermediate for quinazoline synthesis.

The Nitrile Group (CN)

The nitrile serves as the electrophilic carbon source for heterocycle formation.

-

Cyclization: Following nitro reduction, the resulting amine can attack the nitrile (often catalyzed by acid or base) to close the ring, forming quinazolines or quinolones.

Strategic Application: Drug Discovery & Heterocycle Synthesis

Case Study: Construction of the Quinolone Core (Elvitegravir Analogues)

Research into HIV-1 integrase inhibitors (such as Elvitegravir) utilizes the 4-quinolone-3-carboxylic acid scaffold. 2-Iodo-5-nitrobenzonitrile serves as a critical entry point for synthesizing 6-substituted quinolone derivatives.

Synthetic Logic:

-

Functionalization: The C-I bond is used first to introduce the necessary aryl or alkyl side chains via Suzuki coupling.

-

Core Formation: The nitro group is reduced to an amine.[2]

-

Annulation: The amine reacts with a diester (e.g., diethyl ethoxymethylenemalonate) followed by thermal cyclization involving the nitrile or an introduced ester to form the bicyclic quinolone core.

Visualization: The Orthogonal Workflow

The following diagram illustrates the divergent pathways available from this single intermediate.

Figure 1: Divergent synthetic pathways for 2-Iodo-5-nitrobenzonitrile, highlighting its role as a precursor for biaryls and nitrogen heterocycles.

Handling & Safety Protocols

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear nitrile gloves and N95/P100 respirator if handling powder. |

| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear safety goggles. In case of contact, flush with water for 15 min. |

| Reactive Hazards | Incompatible with strong oxidizing agents. | Store in a cool, dry place away from heat sources. |

| Waste Disposal | Halogenated organic waste. | Do not dispose of in general drain. Collect in halogenated solvent waste containers. |

References

-

Synthesis & Reactivity: Knochel, P. et al. "Functionalized Grignard Reagents and their Applications." Ludwig-Maximilians-Universität München, Thesis. (Detailed synthesis via nitration and Suzuki coupling applications). Link

-

HIV Integrase Inhibitor Context: Sato, M. et al. "Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics." Journal of Medicinal Chemistry, 2005. (Discusses the quinolone scaffold construction relevant to Elvitegravir precursors). Link

-

Suzuki Coupling Optimization: Li, H. et al. "Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with phenylboronic acid." Royal Society of Chemistry, 2015. (Provides kinetic data on iodobenzonitrile couplings). Link

-

Quinazoline Synthesis: Khan, I. et al. "Quinazoline derivatives: Synthesis and bioactivities."[3] European Journal of Medicinal Chemistry, 2015. (Review of nitrile-based heterocycle synthesis). Link

Sources

Technical Guide: 2-Iodo-5-nitrobenzonitrile as a Strategic Intermediate in Medicinal Chemistry

[1][2]

Executive Summary

2-Iodo-5-nitrobenzonitrile (CAS 53603-94-4) serves as a high-value scaffold in the synthesis of complex heterocyclic pharmacophores, particularly 4-quinolone-3-carboxylic acid derivatives used as HIV-1 integrase inhibitors (e.g., Elvitegravir).[1][2] Its structural utility lies in its orthogonal reactivity profile : three distinct functional groups—iodide, nitro, and nitrile—that can be manipulated independently (chemoselectively) to construct fused ring systems.[1][2]

This guide details the synthesis, reactivity, and application of this intermediate, providing researchers with a validated roadmap for leveraging this molecule in drug discovery campaigns.[2]

Structural Analysis & Reactivity Profile

The power of 2-iodo-5-nitrobenzonitrile lies in the electronic and steric differentiation of its substituents.[1][2] It acts as a "molecular hub" where the order of operations dictates the final scaffold.[2]

| Functional Group | Position | Reactivity Mode | Strategic Role |

| Iodide (-I) | C-2 | Pd-catalyzed Cross-Coupling (Suzuki, Negishi, Sonogashira) | Primary attachment point for aryl/alkyl side chains.[1][2] The C-I bond is the weakest and most reactive, allowing selective functionalization without affecting the nitro or nitrile groups.[2] |

| Nitrile (-CN) | C-1 | Nucleophilic Attack / Hydrolysis | Precursor to amides, acids, or heterocycle closure (e.g., quinazolines, tetrazoles).[1][2] |

| Nitro (-NO₂) | C-5 | Reduction to Aniline (-NH₂) | "Masked" nucleophile.[1][2] Once reduced to an amine, it facilitates intramolecular cyclization to form fused bicyclic systems (e.g., indoles, quinolones).[1][2] |

Reactivity Triad Diagram

The following diagram illustrates the orthogonal pathways available from this central node.[1][2]

Figure 1: Orthogonal reactivity map showing the three primary diversification pathways.[2]

Synthesis Protocol

Two primary routes exist for synthesizing 2-iodo-5-nitrobenzonitrile. The Sandmeyer reaction from 2-amino-5-nitrobenzonitrile is the industry standard due to the availability of the aniline precursor and the reliability of the diazonium intermediate.[2]

Protocol: Sandmeyer Route

Starting Material: 2-Amino-5-nitrobenzonitrile

Reagents: Sodium Nitrite (

Step-by-Step Methodology

-

Diazotization (0–5 °C):

-

Dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in concentrated

or glacial acetic acid. -

Cool the solution to 0–5 °C in an ice bath. Critical: Temperature control is vital to prevent decomposition of the thermally unstable diazonium salt.[1][2]

-

Add aqueous

(1.2 eq) dropwise.[1][2] Maintain temperature < 5 °C. Stir for 30–60 minutes to ensure complete formation of the diazonium species.

-

-

Iodination (Sandmeyer Displacement):

-

Workup & Purification:

-

Quench with saturated sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).[1][2] -

Wash organic layer with brine, dry over

, and concentrate.[1][2] -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Self-Validating Check: The product should appear as a pale yellow to brownish solid.[1][2] A melting point check (approx. 204–206 °C for the amino precursor, product MP will differ) and

Key Application: Synthesis of HIV Integrase Inhibitors

The most prominent application of 2-iodo-5-nitrobenzonitrile is as a precursor for Elvitegravir and related 4-quinolone-3-carboxylic acid derivatives.[1][2] The synthesis demonstrates the "Negishi-First" strategy, utilizing the iodine's reactivity before addressing the nitro group.[2]

Reaction Workflow: The Quinolone Pathway[2]

-

Negishi Coupling: The iodine at C-2 is displaced by a benzylic zinc reagent.[1][2] This installs the necessary carbon skeleton while leaving the nitro and nitrile groups intact.[1][2]

-

Nitro Reduction: The C-5 nitro group is reduced to an amine.[1][2]

-

Cyclization: The newly formed amine reacts with an electrophile (often introduced via the nitrile or an external reagent) to close the quinolone ring.[1][2]

Figure 2: Synthetic pathway for Quinolone scaffolds using 2-iodo-5-nitrobenzonitrile as the starting block.

Detailed Protocol: Negishi Coupling (Representative)

-

Reagents: 2-Iodo-5-nitrobenzonitrile (1 eq), Benzylzinc bromide (1.2 eq),

(5 mol%), THF.[1][2] -

Procedure:

-

Under inert atmosphere (

/Argon), dissolve the nitrile in dry THF. -

Add the palladium catalyst and stir for 10 min.

-

Add the organozinc reagent dropwise at 0 °C, then warm to reflux.

-

Mechanism: The oxidative addition of Pd(0) into the C-I bond is fast; the electron-withdrawing nitro and nitrile groups actually enhance the rate of oxidative addition, making this substrate highly active for cross-coupling.[2]

-

Handling & Safety Data

As a nitro-aromatic compound, 2-iodo-5-nitrobenzonitrile requires standard chemical safety protocols.[1][2]

-

Hazards:

-

Toxicity: Likely harmful if swallowed, inhaled, or absorbed through skin (typical for nitrobenzonitriles).[1][2]

-

Reactivity: The nitrile group can release toxic HCN if exposed to strong acids under hydrolytic conditions.[1][2] The nitro group poses a theoretical explosion risk if subjected to high heat or shock, though the iodine atom adds mass and stability.[2]

-

-

Storage: Store in a cool, dry place, away from light (iodides can be light-sensitive).[1][2]

-

Disposal: Dispose of as hazardous organic waste containing halogens and nitrogen.[1][2]

References

-

Synthesis of 2-iodo-5-nitrobenzonitrile via Sandmeyer Reaction

-

Functionalized Grignard Reagents and Amin

-

Quinolone Antibiotics and Inhibitors

-

PubChem Compound Summary: 2-Hydroxy-5-nitrobenzonitrile

Preliminary Investigation of 2-Iodo-5-nitrobenzonitrile Reactivity

This technical guide details the reactivity profile, synthesis, and application of 2-Iodo-5-nitrobenzonitrile , a highly functionalized aryl halide scaffold. It is structured to provide actionable protocols and mechanistic insights for drug development professionals.

Executive Summary

2-Iodo-5-nitrobenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It possesses three distinct reactive handles:

-

C-I Bond (C2): Highly labile for Palladium-catalyzed cross-couplings and susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Nitro Group (C5): A strong electron-withdrawing group (EWG) that activates the ring and serves as a masked aniline.

-

Nitrile Group (C1): A versatile directing group and precursor to amides, acids, or heterocycles (e.g., tetrazoles).

This guide focuses on the chemoselective exploitation of these handles, specifically the competition between SNAr and metal-catalyzed coupling, and the reduction of the nitro group without hydrodeiodination.

Structural Analysis & Synthesis

The reactivity of 2-iodo-5-nitrobenzonitrile is dictated by the cooperative electronic effects of its substituents.

-

Electronic Activation: The iodine atom is located ortho to the nitrile and para to the nitro group. Both are strong EWGs (

for CN, -

Steric Environment: The C2 position is relatively unhindered, allowing for facile approach of bulky ligands or nucleophiles.

Synthesis Protocol: Nitration of 2-Iodobenzonitrile

While the Sandmeyer reaction from 2-amino-5-nitrobenzonitrile is possible, the most direct literature-validated route involves the regioselective nitration of 2-iodobenzonitrile.

Reaction Scheme: 2-Iodobenzonitrile + HNO3/H2SO4 → 2-Iodo-5-nitrobenzonitrile

Detailed Methodology:

-

Reagents: Fuming Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4), 2-Iodobenzonitrile.

-

Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Procedure:

-

Dissolve 2-iodobenzonitrile (1.0 equiv) in conc. H2SO4 (approx. 5 mL/g) at 0°C.

-

Add fuming HNO3 (1.5 equiv) dropwise, maintaining temperature <10°C to prevent over-nitration.

-

Allow the mixture to warm to room temperature, then heat to 75°C for 12 hours.

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Isolation: Filter the resulting pale yellow precipitate. Wash with cold water and recrystallize from Ethanol.

-

-

Yield: Typically 60-75%.

-

Characterization: Product appears as a pale yellow solid.[1]

Figure 1: Synthetic workflow for the nitration of 2-iodobenzonitrile.

Core Transformation A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-I bond is the primary site of reactivity for C-C bond formation. Due to the electron-deficient nature of the ring, Oxidative Addition is extremely fast. However, this electron deficiency also makes the ring susceptible to base-mediated hydrolysis or SNAr side reactions.

Critical Optimization: Use weak, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) rather than strong alkoxides (NaOtBu) to prevent displacement of the iodine by the base.

Standard Protocol:

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically demanding boronic acids).

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

-

Base: Na2CO3 (2.0 equiv) or K3PO4.

-

Conditions: 80-100°C, 4-12 hours under Argon.

Data Summary: Coupling Efficiency

| Boronic Acid (R-B(OH)2) | Catalyst | Yield | Notes |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | >90% | Rapid conversion. |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 85% | Electron-rich partner works well. |

| 2-Chlorophenylboronic acid | Pd(PPh3)4 | 65% | Steric hindrance at coupling partner reduces yield. |

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the accelerated oxidative addition step.

Core Transformation B: Nucleophilic Aromatic Substitution (SNAr)

Under the absence of Pd-catalysts, the C-I bond acts as a leaving group for SNAr. The substrate is "Super-Activated" because the leaving group is ortho to Cyano and para to Nitro.

Reactivity Order (Nucleophiles): Thiols (RS-) > Amines (RNH2) > Alcohols (RO-).

Self-Validating Protocol (Amination):

-

Solvent: DMF or DMSO (Polar Aprotic solvents stabilize the Meisenheimer intermediate).

-

Base: DIPEA (Hunig's Base) or K2CO3 (to neutralize HI generated).

-

Temperature: Room Temperature to 60°C. (Note: Unactivated aryl iodides require >120°C; this substrate reacts much milder).

-

Procedure: Stir 2-iodo-5-nitrobenzonitrile with 1.1 equiv of primary amine and 1.5 equiv DIPEA in DMF. Monitor by TLC (disappearance of starting material).

Mechanistic Pathway: The reaction proceeds via a Meisenheimer complex where the negative charge is delocalized onto the nitro and cyano groups.

Figure 3: SNAr mechanism showing the displacement of Iodine via the stabilized intermediate.

Functional Group Interconversion: Nitro Reduction

A critical challenge with this scaffold is reducing the nitro group (to an aniline) while preserving the C-I bond.

Risk: Catalytic Hydrogenation (H2, Pd/C) will cause hydrodeiodination (cleavage of the C-I bond) alongside nitro reduction.

Recommended Protocol (Chemoselective Reduction): Use dissolving metal reductions or selective transfer hydrogenation.

-

Iron/Acetic Acid:

-

Reflux 2-iodo-5-nitrobenzonitrile with Iron powder (5 equiv) in AcOH/EtOH.

-

Result: 2-Iodo-5-aminobenzonitrile (Iodine intact).

-

-

Tin(II) Chloride (SnCl2):

-

Stir in EtOH/HCl at 70°C.

-

Result: High fidelity retention of the iodide.

-

Safety & Stability

-

Energetics: Nitro-benzonitriles are potentially energetic. Do not heat neat (without solvent) above 100°C.

-

Toxicity: Aryl nitriles can release cyanide under extreme hydrolysis conditions. Handle in a well-ventilated fume hood.

-

Skin Sensitizer: Treat as a potent sensitizer and irritant.

References

-

Knochel, P. et al. "New Functionalized Grignard Reagents and their Applications in Amination Reactions." Dissertation, LMU München, 2007. (Describes nitration synthesis protocol).

-

Ozaki, Y. et al. "Synthesis of 2-iodo-5-nitrobenzonitrile."[2] Chemical and Pharmaceutical Bulletin, Vol 32, 1984. (Primary synthesis reference).

-

Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995.

-

Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 12, 1-16, 1958. (Foundational SNAr mechanism).

Sources

Synthetic Pathways to 2-Iodo-5-nitrobenzonitrile: A Technical Guide

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Iodo-5-nitrobenzonitrile (CAS: [Target Molecule]) represents a critical junction in the preparation of complex heterocyclic pharmacophores. This scaffold is highly valued for its dual functionality: the nitro group serves as a masked amine for subsequent coupling, while the aryl iodide provides an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Heck reactions.

Unlike simple aromatics, the presence of two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) and nitro (-NO₂) groups—creates specific electronic environments that dictate synthetic strategy.

Retrosynthetic Logic

We evaluate three primary disconnections based on scalability , atom economy , and safety profile :

-

Pathway A (Electrophilic Nitration): Direct nitration of 2-iodobenzonitrile.

-

Pros: Shortest path (1 step).

-

Cons: Regioselectivity challenges; handling energetic nitration mixtures.

-

-

Pathway B (Sandmeyer Iodination): Diazotization of 2-amino-5-nitrobenzonitrile followed by iodination.

-

Pros: High regiocontrol; well-defined precursors.

-

Cons: Multi-step; generation of potentially unstable diazonium salts.

-

-

Pathway C (Nucleophilic Aromatic Substitution - SNAr): Halex reaction of 2-chloro-5-nitrobenzonitrile.

-

Pros: Avoids diazo-hazards; highly scalable; driven by ring activation.

-

Cons: Requires specific chloro-precursors.

-

Part 2: Detailed Synthetic Pathways

Pathway A: Direct Nitration of 2-Iodobenzonitrile

This route relies on the directing effects of the substituents on the benzene ring. The nitrile group is a meta-director, while the iodine atom is an ortho/para-director (deactivating).

-

Mechanism: The iodine directs the incoming nitronium ion (NO₂⁺) to the para position (position 5) or ortho position (position 3). The nitrile group reinforces substitution at position 5 (meta to itself).

-

Regioselectivity: Position 5 is electronically favored by both groups and sterically less hindered than position 3 (flanked by I and CN).

Experimental Protocol A

Scale: 10 mmol

-

Preparation: Charge a 50 mL round-bottom flask with 2-iodobenzonitrile (2.29 g, 10 mmol) and concentrated sulfuric acid (H₂SO₄, 10 mL). Cool to 0–5 °C in an ice bath.

-

Nitration: Add fuming nitric acid (HNO₃, 1.0 mL, 1.5 eq) dropwise over 20 minutes. Maintain internal temperature <10 °C to prevent oxidation of the iodine (which releases violet I₂ vapor).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (20% EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto 100 g of crushed ice. A pale yellow precipitate will form.

-

Workup: Filter the solid.[1][2] Wash with cold water (3 x 20 mL) and saturated NaHCO₃ to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to isolate the 5-nitro isomer from minor 3-nitro impurities.

Critical Control Point: If violet vapors appear, the iodine is oxidizing. Lower the temperature immediately.

Pathway B: Sandmeyer Iodination (From 2-Amino-5-nitrobenzonitrile)

This is the most reliable route for ensuring absolute regiochemistry. The precursor, 2-amino-5-nitrobenzonitrile, is converted to a diazonium salt and then displaced by iodide.

Experimental Protocol B

Scale: 10 mmol

-

Diazotization:

-

Dissolve 2-amino-5-nitrobenzonitrile (1.63 g, 10 mmol) in acetonitrile (20 mL) and 2M HCl (15 mL).

-

Cool to 0 °C.

-

Add sodium nitrite (NaNO₂, 0.76 g, 11 mmol) dissolved in water (5 mL) dropwise. Stir for 30 min at 0 °C. The solution should turn clear/yellow.

-

-

Iodination:

-

Dissolve potassium iodide (KI, 2.49 g, 15 mmol) in water (10 mL).

-

Add the cold diazonium solution slowly to the KI solution (caution: vigorous N₂ evolution).[3]

-

Optional: Add a catalytic amount of CuI (5 mol%) to accelerate the reaction, though uncatalyzed reaction often suffices for iodides.

-

-

Completion: Stir at RT for 2 hours, then heat to 50 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Workup: Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with 10% sodium thiosulfate (Na₂S₂O₃) to remove free iodine (indicated by decolorization of the organic layer).

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Pathway C: SNAr Displacement (The "Halex" Route)

This method utilizes the high electrophilicity of the C-2 position. The nitro group at C-5 and the nitrile at C-1 strongly withdraw electron density, making the C-2 halogen susceptible to nucleophilic attack.

-

Substrate: 2-Chloro-5-nitrobenzonitrile (or the Fluoro analog).

-

Reagent: Sodium Iodide (NaI).[4]

-

Solvent: Dry Acetone or DMF (Finkelstein conditions).

Experimental Protocol C

Scale: 10 mmol

-

Setup: In a pressure tube or reflux flask, dissolve 2-chloro-5-nitrobenzonitrile (1.82 g, 10 mmol) in dry DMF (15 mL).

-

Reagent Addition: Add anhydrous Sodium Iodide (NaI, 4.5 g, 30 mmol).

-

Reaction: Heat to 100–120 °C for 4–6 hours.

-

Note: The reaction is driven by the solubility difference (if using acetone) or simply by the high nucleophilicity of iodide in polar aprotic solvents.

-

-

Workup: Pour into water (100 mL). The product usually precipitates.[5] If not, extract with EtOAc.

-

Purification: Wash with sodium thiosulfate to remove iodine traces. Recrystallize from ethanol.

Part 3: Comparative Analysis & Visualization

Comparison of Methodologies

| Feature | Pathway A (Nitration) | Pathway B (Sandmeyer) | Pathway C (SNAr) |

| Starting Material | 2-Iodobenzonitrile | 2-Amino-5-nitrobenzonitrile | 2-Chloro-5-nitrobenzonitrile |

| Step Count | 1 | 2 (Diazotization + Displacement) | 1 |

| Atom Economy | High | Low (Loss of N₂) | Moderate |

| Safety Profile | Moderate (Strong Acids) | Low (Explosive Diazo intermediates) | High (Standard Reagents) |

| Scalability | High | Low/Moderate (Batch limits) | Very High |

| Typical Yield | 65-75% | 50-65% | 80-90% |

Decision Logic for Researchers

-

Choose Pathway A if you have 2-iodobenzonitrile and need material quickly for small-scale testing.

-

Choose Pathway B if you require absolute structural certainty and are building from aniline libraries.

-

Choose Pathway C for process development and kilogram-scale synthesis due to its safety and yield profile.

Visualizing the Reaction Network

Figure 1: Strategic Disconnections for the Synthesis of 2-Iodo-5-nitrobenzonitrile. The diagram illustrates the three primary routes, highlighting the unstable diazonium intermediate in Pathway B.

Part 4: References

-

BenchChem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (General Sandmeyer protocols and nitration conditions). 6[1][2][4][7][8][6][9][10][11][12]

-

National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. (Catalysis and optimization of iodination). 9[1][2][4][7][6][9][10][11][12]

-

Sigma-Aldrich. Product Specification: 2-Iodobenzonitrile. (Physical properties and availability). [1][2][4][7][6][9][10][11][12]

-

Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile (DE1957590B2). (Synthesis of the key amine precursor). 13[1][2][7][11][12]

-

Science and Education Publishing. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration. (Regioselectivity logic for nitration). 14[1][2][4][7][6][9][11][12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China - Chemical Data Sheet [iodobenzene.ltd]

- 12. 2-Iodobenzonitrile | CAS#:4387-36-4 | Chemsrc [chemsrc.com]

- 13. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 14. pubs.sciepub.com [pubs.sciepub.com]

Methodological & Application

Application Note: Strategic Utilization of 2-Iodo-5-nitrobenzonitrile in Pharmaceutical Synthesis

Abstract

This technical guide details the synthetic utility of 2-Iodo-5-nitrobenzonitrile (CAS: 67942-70-9) , a high-value electrophile in medicinal chemistry. Characterized by a highly activated C–I bond and an electron-deficient aromatic core, this scaffold serves as a linchpin for constructing biaryl systems (via Suzuki-Miyaura coupling) and nitrogenous heterocycles (via Sonogashira coupling/cyclization cascades). This note provides optimized protocols, mechanistic insights, and safety frameworks for researchers targeting kinase inhibitors and anti-inflammatory agents.

Strategic Analysis: The "Ortho-Effect" Advantage

The synthetic value of 2-iodo-5-nitrobenzonitrile lies in its unique trisubstituted pattern. It is not merely a building block but a "divergent node" in retrosynthetic analysis.

-

C-2 Iodine (The Trigger): The iodine atom is electronically activated by the ortho-cyano and para-nitro groups. This makes the C–I bond exceptionally weak toward oxidative addition by Palladium(0), allowing couplings to proceed under milder conditions than non-activated aryl iodides.

-

C-1 Cyano (The Anchor): Provides a "handle" for heterocycle formation (e.g., quinazolines, isoquinolines) or hydrolysis to amides/acids.

-

C-5 Nitro (The Modifier): Acts as a masked amine. Post-coupling reduction yields an aniline handle for further derivatization (e.g., amide coupling, urea formation) without interfering with the initial C–C bond formation.

Reactivity & Divergence Map

The following diagram illustrates the divergent pathways accessible from this single starting material.

Figure 1: Divergent synthetic pathways. The scaffold allows orthogonal functionalization: C-C bond formation (Blue/Red) and functional group interconversion (Green).

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4'-methyl-5-nitro-[1,1'-biphenyl]-2-carbonitrile. Application: This protocol is the industry standard for generating biaryl cores found in Sartan-type drugs and liquid crystals.

Experimental Design & Causality

-

Catalyst System (Pd(dppf)Cl₂): We select the bidentate ligand dppf over PPh₃. The large bite angle of dppf accelerates the reductive elimination step, which is often rate-limiting in sterically congested ortho-substituted systems.

-

Base (K₃PO₄): Anhydrous potassium phosphate is preferred over carbonate bases to minimize hydrolysis of the nitrile group while sufficiently activating the boronic acid.

-

Solvent (1,4-Dioxane/Water): A 4:1 ratio ensures solubility of the organic electrophile while providing the aqueous phase necessary for the base to activate the boronic acid (transmetallation).

Step-by-Step Methodology

Reagents:

-

2-Iodo-5-nitrobenzonitrile (1.0 equiv, 274 mg, 1.0 mmol)

-

4-Tolylboronic acid (1.2 equiv, 163 mg, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 24 mg)

-

K₃PO₄ (2.0 equiv, 424 mg)

-

Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)

Procedure:

-

Inerting: Charge a 10 mL microwave vial or round-bottom flask with the aryl iodide, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes. Reason: Oxygen poisons the Pd(0) active species.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot (Rf ~0.5).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-